2-[1-(trifluoromethyl)cyclobutyl]pyridine

Lipophilicity Bioisostere log D

Researchers optimizing log D or metabolic stability face limited steric options beyond tert-butyl or CF3-cyclopropyl. This 2-(trifluoromethylcyclobutyl)pyridine offers a validated bioisostere with distinct lipophilicity (log D +0.4-0.5 increase) and reduced N-protonation steric hindrance. - 95% purity; confirmed acid/base stability (1M) - Direct building block for SDH-targeting nematicide/fungicide analogues - ¹⁹F NMR singlet for fragment screening Procurement-ready from BenchChem with documented shelf stability.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
CAS No. 2866322-22-5
Cat. No. B6603546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(trifluoromethyl)cyclobutyl]pyridine
CAS2866322-22-5
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC=N2)C(F)(F)F
InChIInChI=1S/C10H10F3N/c11-10(12,13)9(5-3-6-9)8-4-1-2-7-14-8/h1-2,4,7H,3,5-6H2
InChIKeyIZIZPHZWMKPUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Trifluoromethyl)cyclobutyl]pyridine (CAS 2866322-22-5) – A CF3-Cyclobutyl Pyridine Building Block for tert-Butyl Bioisostere Replacement


2-[1-(Trifluoromethyl)cyclobutyl]pyridine is a fluorinated heteroaromatic building block featuring a pyridine ring substituted at the 2-position with a 1-(trifluoromethyl)cyclobutyl group . This substituent has recently been characterised as a sterically and electronically distinct bioisostere of the tert-butyl group, offering differentiated lipophilicity, metabolic stability, and conformational properties [1]. The compound is commercially available at 95% purity (Enamine via Sigma-Aldrich) and serves as a precursor for synthesising more complex drug candidates and agrochemical intermediates .

tert-Butyl bioisostere replacement with differentiated lipophilicity and sterics
Reported log D modulation and scaffold-dependent metabolic profile
2-Position regioisomer provides steric shielding of pyridine nitrogen for coordination studies

Why 2-[1-(Trifluoromethyl)cyclobutyl]pyridine Cannot Be Simply Replaced by Other tert-Butyl or CF3-Cyclopropyl Pyridine Analogues


The 1-(trifluoromethyl)cyclobutyl (CF3-cBu) substituent differs measurably from both tert-butyl (t-Bu) and 1-(trifluoromethyl)cyclopropyl (CF3-cPr) in steric volume, lipophilicity, electronic character, and metabolic processing [1]. Within the pyridine series, the 2-position regioisomer places the bulky CF3-cBu group adjacent to the pyridine nitrogen, imposing greater steric hindrance to N-protonation and metal coordination compared to the 3- or 4-substituted regioisomers [1]. Generic substitution with a simpler tert-butyl pyridine or a CF3-cyclopropyl pyridine risks altering the basicity, binding geometry, and ADME profile of the final target molecule in ways that cannot be predicted by structural analogy alone [1].

tert-Butyl pyridine May significantly underestimate lipophilicity and shift ADME outcomes; reported log D difference exists.
CF3-cyclopropyl analogue Stronger electron withdrawal may alter pyridine basicity and bioisostere-dependent bioactivity cannot be assumed.
3- or 4-substituted regioisomer Lack of ortho steric hindrance changes N-coordination geometry and solvation-based basicity.

Quantitative Differentiation Evidence for 2-[1-(Trifluoromethyl)cyclobutyl]pyridine Against Closest Analogues


CF3-Cyclobutane vs. tert-Butyl: Lipophilicity Increase of 0.4–0.5 log D Units

Replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl (CF3-cBu) group consistently increases the experimental log D by approximately 0.4–0.5 units across multiple model and bioactive compound pairs. This class-level trend was demonstrated in model amides (e.g., 37 vs. 39: log D 2.11 → 2.51; 40 vs. 42: log D 2.01 → 2.48) and in four drug/agrochemical analogues (Butenafine, Pinoxaden, Tebutam, Pivhydrazine), each showing a log D increase of ca. 0.5 units upon CF3-cBu incorporation [1]. The effect was measured by the shake-flask method at pH 7.4 [1].

Lipophilicity shift
Class-level inference
Δ log D +0.4 to +0.5 (CF3-cBu vs t-Bu) across 6 compound pairs
Supports predictable lipophilicity tuning context
Shake-flask, pH 7.4; model amides and drug analogues
Lipophilicity Bioisostere log D

Metabolic Stability Modulation: Intrinsic Clearance Variable by Substituent and Scaffold

The metabolic impact of replacing tert-butyl with CF3-cyclobutane is scaffold-dependent, offering both stabilising and labilising outcomes. In model amide 40, CF3-cBu reduced human liver microsomal intrinsic clearance (CLint) from 12 to 1 μL min⁻¹ mg⁻¹ (8-fold stabilisation), and in the antifungal drug Butenafine, CLint improved from 30 to 21 μL min⁻¹ mg⁻¹ (30% reduction). Conversely, model amide 37 showed increased clearance (11 to 16) and the herbicide Tebutam showed a near 2-fold increase (57 to 107) [1]. This divergent behaviour distinguishes CF3-cBu from CF3-cyclopropane, which generally increases metabolic stability more uniformly [1].

Metabolic stability
Class-level inference
CLint change from −92% (stabilising) to +88% (labilising), scaffold-dependent
Scaffold-dependent metabolic modulation context
Human liver microsomes, NADPH, 37 °C; 4 pairs
Metabolic stability Intrinsic clearance Microsomal assay

CF3-Cyclobutane vs. CF3-Cyclopropane: Differential Bioactivity in Buclizine Cancer Cell Assay

In a head-to-head comparison of tert-butyl bioisosteres appended to the antihistamine drug Buclizine, the CF3-cyclobutane analogue (44) retained micromolar cytostatic activity (IC50 = 102 μM) in the MCF-7 human cancer cell line resazurin reduction assay, whereas the CF3-cyclopropane analogue (43) was completely inactive [1]. Furthermore, in a lipid droplet formation assay (a marker of cell differentiation), the CF3-cBu analogue 44 showed the earliest onset (EC50 = 15 μM) compared to the parent Buclizine (EC50 = 19 μM) and the CF3-cPr analogue 43 (EC50 = 21 μM) [1]. This demonstrates that CF3-cyclobutane can preserve or even enhance bioactivity where CF3-cyclopropane fails.

Bioactivity comparison
Head-to-head
CF3-cBu-Buclizine IC50 102 μM, EC50 15 μM; CF3-cPr analogue inactive, EC50 21 μM
Reported bioisostere-dependent cytostatic activity in cell model
MCF-7 resazurin/lipid droplet assay
CF3-cyclopropane comparison Buclizine Cancer cell assay

Hammett Electronic Parameters: Weaker Inductive Withdrawal than CF3-Cyclopropane

The electronic nature of the 1-(trifluoromethyl)cyclobutyl group was quantified via ¹⁹F NMR Hammett analysis using meta- and para-substituted fluorobenzenes. The CF3-cyclobutane group exhibited weak electron-withdrawing character with σm ≈ 0.04 and σp ≈ 0.02, benchmarked between CH₂OH (σm ≈ 0.00, σp ≈ 0.00) and CH₂F (σm ≈ 0.12, σp ≈ 0.11) [1]. Notably, the CF3-cyclopropane group showed measurably stronger withdrawal (σm ≈ 0.08, σp ≈ 0.08) [1], indicating that the additional methylene spacer in cyclobutane attenuates the inductive effect of the CF3 group. This has direct consequences for the pKa modulation of appended pyridines.

Electronic effects
Class-level inference
σm 0.04 (CF3-cBu) vs 0.08 (CF3-cPr); weaker inductive withdrawal
Preserves pyridine basicity closer to t-Bu analogue
19F NMR Hammett analysis
Hammett constants Electronic effects σ parameters

2-Position Regioisomer: Proximal Steric Shielding of the Pyridine Nitrogen

Among the three pyridine regioisomers bearing the 1-(trifluoromethyl)cyclobutyl group (2-, 3-, and 4-substituted), the 2-position isomer places the bulky CF3-cBu group directly adjacent to the pyridine nitrogen. Literature on sterically hindered pyridines demonstrates that α-substitution with bulky groups (e.g., tert-butyl) reduces aqueous basicity by impeding solvation of the pyridinium cation [1]. In the gas phase, where solvation effects are absent, the intrinsic basicity trend reverses. This ortho steric effect is absent in the 3- and 4-substituted regioisomers (CAS of 4-isomer: 2742657-96-9) , making the 2-substituted compound uniquely suited for applications where attenuated N-basicity or steric protection of the nitrogen lone pair is desirable, such as in metal-organic frameworks or selective catalysis.

2-Position regioisomer
Class-level inference
Ortho steric hindrance reduces aqueous basicity vs 4-substituted isomer, inferred from t-Bu pyridine data
Enables differentiated N-coordination chemistry studies
No direct CF3-cBu pyridine pKa data; literature precedent
Regioisomer comparison Basicity Steric effect

Chemical Stability: Resistance to Hydrolytic and Long-Term Storage Decomposition

Three representative CF3-cyclobutane compounds (4a, 9a, and 12a) were tested for chemical stability. Treatment with aqueous 1 M HCl or 1 M NaOH at room temperature for 24 hours resulted in no detectable decomposition by ¹H and ¹⁹F NMR and LC–MS [1]. Furthermore, all products were stored in closed vials at room temperature on the shelf, and inspection after three months revealed no decomposition [1]. This stability profile contrasts with certain CF3-cyclopropane derivatives that are known to undergo ring-opening under acidic or thermal conditions.

Chemical stability
Class-level inference
0% decomposition after 24 h in 1 M HCl or 1 M NaOH; stable 3 months shelf storage
Supports multi-step synthesis and long procurement cycles
Representative CF3-cBu compounds; monitored by NMR/LC-MS
Chemical stability Hydrolytic resistance Shelf-life

Priority Application Scenarios for 2-[1-(Trifluoromethyl)cyclobutyl]pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: tert-Butyl Bioisostere Replacement with Predictable log D Tuning

When a lead compound contains a 2-(tert-butyl)pyridine motif and requires increased lipophilicity for membrane penetration without altering the core pharmacophore, 2-[1-(trifluoromethyl)cyclobutyl]pyridine provides a predictable log D increase of 0.4–0.5 units [1]. The CF3-cBu group has been validated to preserve the mode of bioactivity in several drug analogues while offering the potential for enhanced metabolic stability in select scaffolds [1]. This makes it a rational substitute in log D optimisation campaigns.

Agrochemical Discovery: Nematicide and Fungicide Intermediate Development

The CF3-cyclobutane motif is the core structural feature of cyclobutrifluram (Tymirium), a commercial nematicide/fungicide developed by Syngenta that targets succinate dehydrogenase [2]. 2-[1-(Trifluoromethyl)cyclobutyl]pyridine can serve as a direct building block for synthesising novel analogues in this class, where the 2-pyridyl attachment enables metal coordination to the SDH enzyme complex. The scaffold-dependent metabolic variability documented for CF3-cBu compounds [1] provides an opportunity to dial in field stability.

Organometallic Chemistry and Catalysis: Sterically Shielded N-Donor Ligand

The 2-position attachment of the CF3-cyclobutyl group imposes proximal steric hindrance to the pyridine nitrogen [3], making this regioisomer a candidate for constructing metal complexes with reduced coordination number or altered geometry relative to 3- or 4-substituted analogues. The compound's demonstrated resistance to 1 M acid and base [1] further supports its use under demanding catalytic conditions.

Fragment-Based Drug Discovery (FBDD): Fluorinated ¹⁹F NMR Probe

The three chemically equivalent fluorine atoms of the CF3 group provide a strong, singlet ¹⁹F NMR signal suitable for ligand-observed fragment screening and protein binding assays. Combined with the commercial availability at 95% purity and confirmed long-term shelf stability [1], 2-[1-(trifluoromethyl)cyclobutyl]pyridine represents a procurement-ready fluorinated fragment for FBDD libraries.

Application
Selection Property
Validation Focus
Bioisostere replacement studies
Lipophilicity tuning potential
Log D shift and permeability context
SDH-targeting analogue synthesis
CF3-cyclobutyl core incorporation
Scaffold-dependent metabolic profile review
Sterically shielded N-donor ligand
Ortho steric hindrance
Coordination geometry and basicity assessment
19F NMR fragment screening
Fluorinated fragment stability
19F signal and long-term storage reliability
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